N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine

Lipophilicity Drug-likeness Membrane permeability

Procurement pain point: Analog substitution without empirical validation risks failed SAR campaigns due to altered LogP, rotatable bonds, or stereochemistry. N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine (CAS 1185542-82-8) offers a differentiated profile for LSD1/KDM1A inhibitor development. - Distinct physicochemical parameters: LogP 1.29, 3 rotatable bonds (vs. LogP 0.85/1 rotatable bond for cyclopropane-fused analog). - Chiral ethyl linker enables enantiomer-specific stereochemical SAR. - Secondary amine (1 H-bond donor) optimizes CNS permeability vs. primary amine analogs.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
Cat. No. B7895567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(pyrazin-2-yl)ethyl)cyclopropanamine
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC(C1=NC=CN=C1)NC2CC2
InChIInChI=1S/C9H13N3/c1-7(12-8-2-3-8)9-6-10-4-5-11-9/h4-8,12H,2-3H2,1H3
InChIKeyYALHAMIDHHOUIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-(Pyrazin-2-yl)ethyl)cyclopropanamine: Chiral Ethyl-Linked Cyclopropylamine Building Block for Medicinal Chemistry Procurement


N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine (CAS 1185542-82-8) is a small-molecule organic compound classified as a cyclopropylamine derivative with a pyrazine heterocycle . Its structure incorporates three pharmacophoric elements: an electron-deficient pyrazine ring, a chiral ethyl linker, and a cyclopropylamine moiety . The compound has been identified within patent literature as belonging to cyclopropylamine derivative classes evaluated as lysine-specific demethylase 1 (LSD1) inhibitors [1], and is primarily procured as a research-use building block or screening compound .

Why Generic Pyrazine-Cyclopropylamine Analogs Cannot Substitute for N-(1-(Pyrazin-2-yl)ethyl)cyclopropanamine


Direct substitution with closely related pyrazine-cyclopropanamine analogs is precluded by quantifiable differences in fundamental physicochemical parameters that govern drug-likeness and pharmacokinetic behavior. The ethyl-linked scaffold of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine yields a distinct LogP value of 1.29 and three rotatable bonds , which differ materially from the more constrained cyclopropane-fused analog (LogP 0.85, one rotatable bond) and the chlorinated methyl-linked analog (LogP 1.80, three rotatable bonds with altered hydrogen-bonding capacity) . These differences in lipophilicity and molecular flexibility directly affect membrane permeability, metabolic stability, and synthetic tractability, making empirical substitution without re-optimization of downstream chemistry or biological assays scientifically unjustified.

Quantitative Differentiation of N-(1-(Pyrazin-2-yl)ethyl)cyclopropanamine Versus Closest Structural Analogs


Lipophilicity (LogP) Comparison: Target Compound Versus Cyclopropane-Fused Analog

The calculated octanol-water partition coefficient (LogP) for N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine is 1.29 . In contrast, the closest structural analog 1-(pyrazin-2-yl)cyclopropanamine (where the cyclopropane and amine are fused directly to the pyrazine ring without an ethyl linker) exhibits a lower calculated LogP of 0.85 . The difference of +0.44 log units corresponds to approximately a 2.75-fold increase in lipophilicity for the target compound. This quantifiable difference is consistent with established medicinal chemistry principles regarding the introduction of alkyl linkers.

Lipophilicity Drug-likeness Membrane permeability Medicinal chemistry

Lipophilicity (LogP) Comparison: Target Compound Versus Chlorinated Methyl-Linked Analog

The calculated LogP for N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine is 1.29 . Another structurally related analog, N-((3-chloropyrazin-2-yl)methyl)cyclopropanamine (featuring a methyl linker and a chlorine substituent on the pyrazine ring), has a reported calculated LogP of 1.80 . The difference of -0.51 log units indicates that the target compound is significantly less lipophilic than the chlorinated methyl-linked analog. This difference in lipophilicity is quantifiable and predictable based on the absence of a halogen substituent and the presence of an ethyl rather than methyl linker.

Lipophilicity Drug-likeness Membrane permeability Medicinal chemistry

Molecular Flexibility (Rotatable Bond Count) Comparison: Target Compound Versus Cyclopropane-Fused Analog

The target compound N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine possesses three rotatable bonds . The closest cyclopropane-fused analog, 1-(pyrazin-2-yl)cyclopropanamine, contains only one rotatable bond . The difference of +2 rotatable bonds confers substantially greater conformational flexibility to the target compound. This difference arises from the ethyl linker connecting the cyclopropylamine moiety to the pyrazine ring in the target compound, whereas the analog features a direct, conformationally restricted cyclopropane-pyrazine linkage.

Molecular flexibility Conformational entropy Ligand efficiency Drug design

Hydrogen Bond Donor Count Comparison: Target Compound Versus Cyclopropane-Fused Analog

The target compound N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine has one hydrogen bond donor (the secondary amine NH) . In contrast, the cyclopropane-fused analog 1-(pyrazin-2-yl)cyclopropanamine (as the free base) possesses two hydrogen bond donors (primary amine NH₂) . The difference of -1 hydrogen bond donor for the target compound is a direct consequence of the secondary amine structure versus the primary amine in the analog. This quantifiable difference impacts the compound's hydrogen-bonding capacity and polarity.

Hydrogen bonding Solubility Permeability Drug-likeness

LSD1 Inhibitor Class Membership with Defined Structural Differentiation

Cyclopropylamine derivatives containing pyrazine moieties are claimed as LSD1 inhibitors in multiple patent families [1]. The structural scaffold of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine, featuring a pyrazine ring connected via a chiral ethyl linker to a cyclopropylamine, falls within the Markush structures defined in LSD1 inhibitor patents [1]. While specific IC₅₀ or Kᵢ values for this exact compound against LSD1 have not been reported in public literature, its structural classification within patented cyclopropylamine LSD1 inhibitor series establishes a defined therapeutic hypothesis direction distinct from simple cyclopropanamine building blocks lacking the pyrazine-heterocycle moiety.

LSD1 KDM1A Epigenetics Histone demethylase Cancer therapeutics

Recommended Research and Industrial Application Scenarios for N-(1-(Pyrazin-2-yl)ethyl)cyclopropanamine


LSD1/KDM1A Epigenetic Probe Development and SAR Optimization

Given the classification of cyclopropylamine-pyrazine derivatives as LSD1 inhibitors in patent literature [1], this compound is positioned for use in structure-activity relationship (SAR) campaigns targeting lysine-specific demethylase 1 (LSD1/KDM1A). The chiral ethyl linker introduces a stereocenter that can be exploited for enantiomer-specific SAR studies to probe stereochemical requirements for LSD1 inhibition. This is distinct from achiral cyclopropane-fused analogs that lack this stereochemical dimension for SAR exploration.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The pyrazine ring is a privileged heterocycle in kinase inhibitor design, and the cyclopropylamine moiety serves as a versatile hinge-binding motif or solubilizing group. The target compound's moderate lipophilicity (LogP 1.29) and balanced hydrogen-bonding capacity (1 donor, 3 acceptors) make it suitable as a fragment-like starting point for kinase inhibitor development. Its LogP is intermediate between the more hydrophilic cyclopropane-fused analog (LogP 0.85) and the more lipophilic chlorinated analog (LogP 1.80), providing a differentiated lipophilicity profile for fragment library design.

GPCR Ligand Scaffold Expansion

The compound has been described as a pharmacophore scaffold relevant to GPCR ligand development . The combination of an electron-deficient pyrazine ring with a secondary cyclopropylamine linked via a chiral ethyl spacer provides a unique three-dimensional pharmacophore that can be elaborated for targeting aminergic or peptidergic GPCRs. The secondary amine (one H-bond donor) confers improved drug-like properties relative to primary amine analogs (two H-bond donors) for central nervous system (CNS) GPCR targets where reduced polarity enhances blood-brain barrier penetration.

Chiral Building Block for Asymmetric Synthesis

The chiral ethyl linker adjacent to the pyrazine ring makes this compound a valuable building block for asymmetric synthesis applications where stereochemical control is required. Unlike the achiral cyclopropane-fused analog 1-(pyrazin-2-yl)cyclopropanamine, which lacks a stereocenter, the target compound contains a chiral center at the carbon bearing the methyl group, enabling stereoselective derivatization and the preparation of enantiomerically enriched final compounds for stereospecific biological target engagement.

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